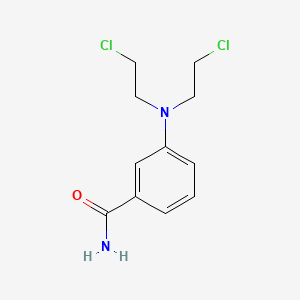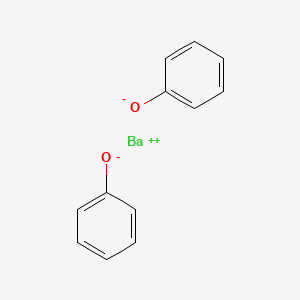
Barium diphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Barium diphenolate is typically synthesized through the reaction of phenol with barium oxide (BaO). The process involves the following steps:
- Phenol is first reacted with a base, such as sodium hydroxide (NaOH), to form sodium phenoxide.
- The sodium phenoxide is then reacted with barium oxide to produce this compound .
The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Barium diphenolate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenoxide ion acts as a nucleophile.
Precipitation Reactions: When mixed with solutions containing certain metal ions, it can form insoluble precipitates.
Complex Formation: This compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include metal salts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Barium diphenolate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which barium diphenolate exerts its effects is primarily through its ability to stabilize reactive intermediates in chemical reactions. The phenoxide ion can donate electron density to stabilize cationic intermediates, making it an effective catalyst in various organic reactions . Additionally, its ability to form complexes with metal ions can enhance its catalytic activity .
Comparaison Avec Des Composés Similaires
Barium diphenolate can be compared with other similar compounds such as:
Sodium phenoxide: Similar in structure but with sodium instead of barium.
Potassium phenoxide: Another similar compound with potassium.
Calcium diphenolate: Similar to this compound but with calcium.
This compound is unique in its high stability and effectiveness as a stabilizer in high-performance polymers, making it a valuable compound in industrial applications .
Propriétés
Numéro CAS |
2678-41-3 |
|---|---|
Formule moléculaire |
C12H10BaO2 |
Poids moléculaire |
323.53 g/mol |
Nom IUPAC |
barium(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Ba/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
Clé InChI |
HMOHOVASWYMMHA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


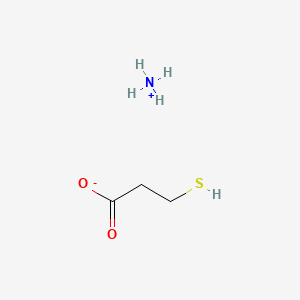
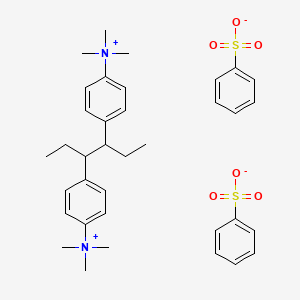
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
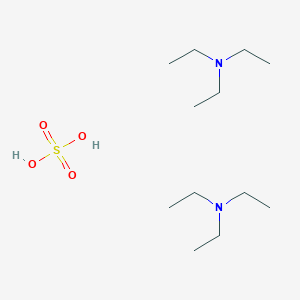
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
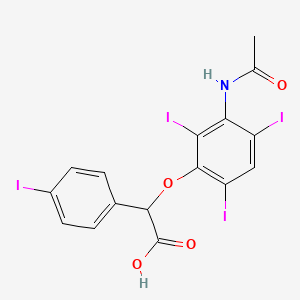
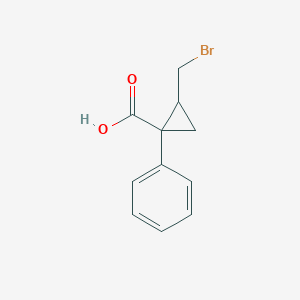
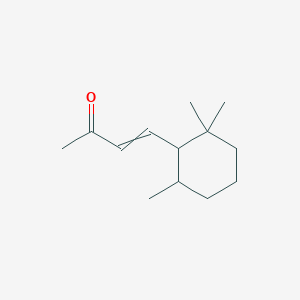
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
